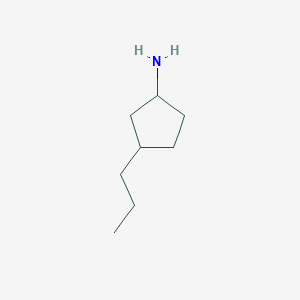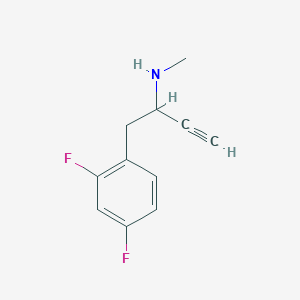
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butynyl amine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-difluoroaniline is reacted with propargyl bromide under reflux conditions to form the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
科学的研究の応用
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
1-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in its amide structure.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a similar difluorophenyl group but has a more complex triazine structure.
Uniqueness: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is unique due to its specific combination of a difluorophenyl group with a butynyl amine structure, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H11F2N |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3 |
InChIキー |
DSZGXXIVWBJBQU-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


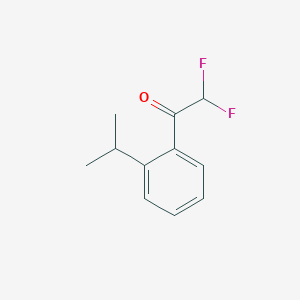
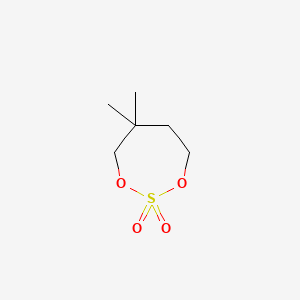
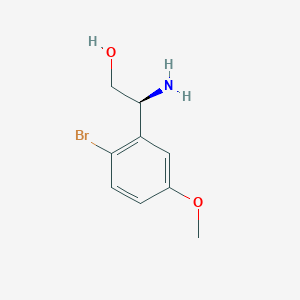
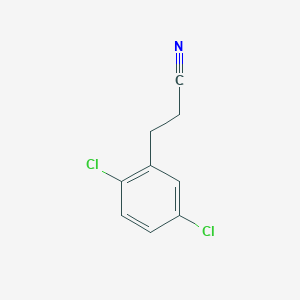
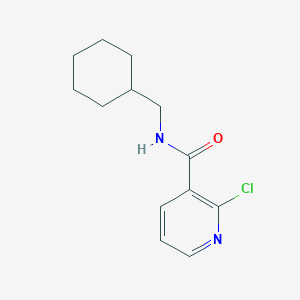
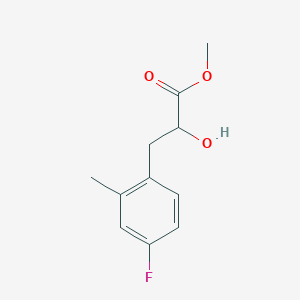
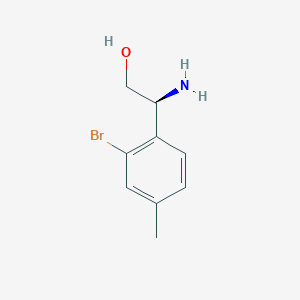
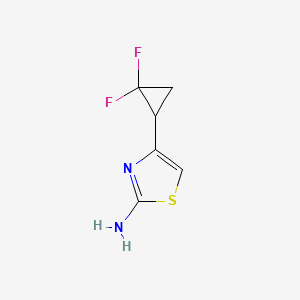
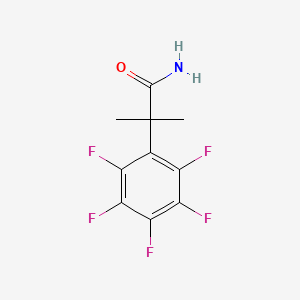

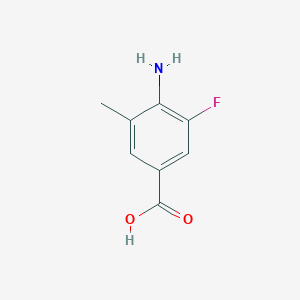
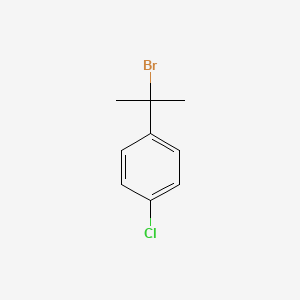
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
